

## Application Note: Quantitative Analysis of Derrisisoflavone K in Plant Extracts Using HPLC-UV

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Compound of Interest		
Compound Name:	Derrisisoflavone K	
Cat. No.:	B13428063	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of **Derrisisoflavone K** in plant extracts. The protocol provides a robust and reproducible methodology for sample preparation, chromatographic separation, and method validation. The described method is suitable for quality control, phytochemical analysis, and pharmacokinetic studies involving **Derrisisoflavone K**.

#### Introduction

**Derrisisoflavone K** is a prenylated isoflavonoid found in plants of the Derris genus, such as Derris robusta.[1] Isoflavonoids from Derris species have garnered significant interest due to their diverse biological activities, including anti-inflammatory properties.[2][3] Accurate and reliable quantification of these compounds in plant materials is crucial for standardization, ensuring therapeutic efficacy, and enabling further research into their pharmacological potential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely accessible technique for the analysis of flavonoids and other phenolic compounds in complex matrices like plant extracts.[4] This document provides a



comprehensive protocol for the extraction and subsequent quantitative analysis of **Derrisisoflavone K**.

# **Experimental Protocols Materials and Reagents**

- **Derrisisoflavone K** analytical standard (purity ≥98%)
- HPLC-grade acetonitrile, methanol, and water[5]
- Formic acid (≥98%)
- Dried and powdered plant material (e.g., from Derris species)
- 0.45 μm syringe filters

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[5][6]
- Analytical balance
- Ultrasonic bath
- Rotary evaporator
- Vortex mixer

## Sample Preparation: Extraction Protocol

- Weighing: Accurately weigh 1.0 g of pulverized, dried plant material into a conical flask.
- Extraction: Add 25 mL of methanol to the flask.
- Ultrasonication: Place the flask in an ultrasonic bath and extract for 45 minutes at 50°C.[7]
- Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.



- Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue twice more to ensure complete extraction.
- Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
- Reconstitution: Dissolve the dried extract in 5.0 mL of methanol.
- Final Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial for analysis.

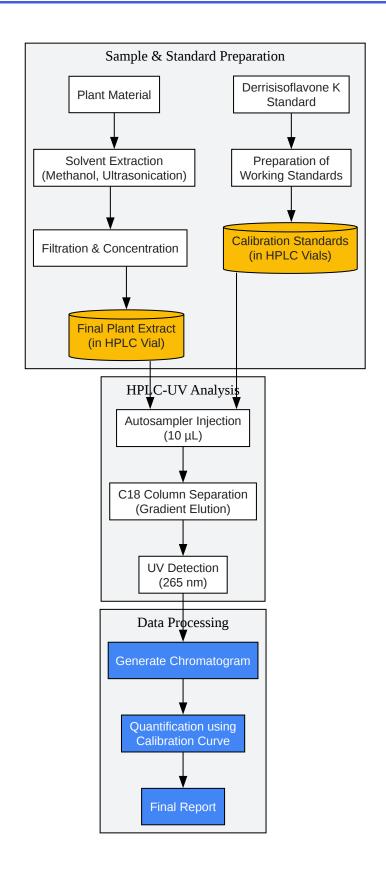
### **Standard Solution Preparation**

- Stock Solution: Accurately weigh 1.0 mg of Derrisisoflavone K standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 μg/mL.
- Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 μg/mL) by serially diluting the stock solution with methanol. These will be used to construct the calibration curve.

#### **HPLC-UV Method**

The chromatographic separation is achieved using a C18 reversed-phase column.[8]





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Caption: Experimental workflow for **Derrisisoflavone K** analysis.

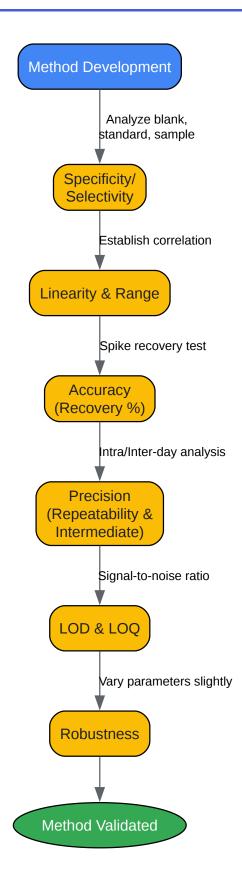


Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Reversed-Phase C18, 4.6 x 250 mm, 5 μm[5]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-10 min: 30-60% B; 10-25 min: 60-90% B; 25- 30 min: 90% B
Flow Rate	1.0 mL/min
Column Temperature	35°C[5]
Injection Volume	10 μL
Detection Wavelength	265 nm
Table 1: Optimized HPLC-UV Chromatographic Conditions.	

### **Method Validation Protocol**

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [9]





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Caption: Logical workflow for the HPLC-UV method validation process.



#### **Illustrative Results & Data**

(Note: The following data is illustrative to demonstrate expected results from the validated method).

## Linearity, LOD, and LOQ

The calibration curve was constructed by plotting the peak area against the concentration of the **Derrisisoflavone** K standard solutions. The developed HPLC-UV method is expected to demonstrate high sensitivity.[2][3]

Parameter	Result
Linear Range	1 - 100 μg/mL
Regression Equation	y = 25430x + 1580
Correlation Coefficient (R²)	> 0.999
Limit of Detection (LOD)	0.08 μg/mL
Limit of Quantification (LOQ)	0.25 μg/mL
Table 2: Illustrative Method Validation Parameters for Linearity and Sensitivity.	

## **Precision and Accuracy**

Precision was evaluated through intra-day and inter-day analysis of quality control (QC) samples at three concentration levels (low, medium, high). Accuracy was determined by a spike recovery experiment. The relative standard deviation (RSD) for precision and the recovery percentage for accuracy are expected to be within acceptable limits.[2][3]



Accuracy Data.

Concentration (μg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (% Recovery)
5 (Low QC)	1.85	2.54	101.5%
25 (Medium QC)	1.10	1.98	98.7%
80 (High QC)	0.95	1.65	99.2%
Table 3: Illustrative Intra-day/Inter-day Precision and			

## **Analysis of Plant Extract Sample**

The validated method was applied to determine the concentration of **Derrisisoflavone K** in a prepared plant extract.

Sample ID	Retention Time (min)	Peak Area	Concentration (µg/mL)	Content in Plant Material (mg/g)
Plant Extract 1	18.5	458,700	17.9	0.0895

Table 4:

Illustrative

Quantitative

Analysis of

Derrisisoflavone

K in a Plant

Sample.

### Conclusion

This application note provides a detailed, step-by-step protocol for the quantitative analysis of **Derrisisoflavone K** in plant extracts using a validated HPLC-UV method. The methodology is shown to be linear, sensitive, precise, and accurate, making it a reliable tool for researchers in natural product chemistry, quality control laboratories, and drug development. The clear



workflow and structured protocols ensure ease of adoption and reproducibility across different laboratory settings.

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